3-(3-Bromo-4-fluorophenyl)propanal

Physical chemistry Process chemistry Purification and handling

3-(3-Bromo-4-fluorophenyl)propanal (CAS 124170‑34‑9) is a di‑halogenated aromatic aldehyde with the molecular formula C9H8BrFO and a molecular weight of 231.06 g·mol⁻¹. It belongs to the benzenepropanal class and features a propanal side chain attached to a phenyl ring that carries bromine at the 3‑position and fluorine at the 4‑position.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
CAS No. 124170-34-9
Cat. No. B051640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-fluorophenyl)propanal
CAS124170-34-9
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC=O)Br)F
InChIInChI=1S/C9H8BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-6H,1-2H2
InChIKeyKAMCZLXCSXPCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-4-fluorophenyl)propanal (CAS 124170-34-9): A Di‑halogenated Aromatic Aldehyde Building Block for Selective Pharmaceutical Synthesis


3-(3-Bromo-4-fluorophenyl)propanal (CAS 124170‑34‑9) is a di‑halogenated aromatic aldehyde with the molecular formula C9H8BrFO and a molecular weight of 231.06 g·mol⁻¹ . It belongs to the benzenepropanal class and features a propanal side chain attached to a phenyl ring that carries bromine at the 3‑position and fluorine at the 4‑position. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, where its two orthogonal halogen handles enable sequential chemoselective transformations that mono‑halogenated or regioisomeric analogs cannot replicate [1]. The 3‑bromo‑4‑fluorophenyl motif has been validated as a critical pharmacophore in multiple high‑potency clinical candidates, including a sub‑nanomolar MAO‑B inhibitor (IC₅₀ = 0.026 µM, selectivity index >1538) and the KATP channel opener A‑278637 [2].

Why 3-(3-Bromo-4-fluorophenyl)propanal Cannot Be Replaced by Mono‑Halogenated or Regioisomeric Analogs in Synthesis


Generic substitution of 3-(3-bromo-4-fluorophenyl)propanal with its closest commercially available analogs—3-(4‑bromophenyl)propanal, 3-(3‑chloro‑4‑fluorophenyl)propanal, or the 2,4‑regioisomer—introduces quantifiable deficits in molecular weight, density, boiling point, and, critically, the number and orientation of reactive cross‑coupling handles . The bromine atom at the 3‑position provides a kinetically accessible C–Br bond for Pd‑catalyzed Suzuki or Heck couplings, while the fluorine at the 4‑position remains inert under these conditions, allowing subsequent orthogonal functionalization [1]. Mono‑brominated analogs lack the fluorine electronic tuning element, and chloro‑fluoro analogs suffer from a less reactive C–Cl bond that reduces cross‑coupling efficiency. Regioisomeric variants (e.g., 2‑bromo‑4‑fluoro or 4‑bromo‑2‑fluoro) position the halogen handles differently on the ring, which alters the regiochemical outcome of downstream reactions and can abolish the pharmacophoric geometry required for binding to targets such as PKCα (Ki = 2.66 nM for a 3‑bromo‑4‑fluorobenzylidene derivative) [2].

Quantitative Evidence That Differentiates 3-(3-Bromo-4-fluorophenyl)propanal from Its Closest Analogs


Physical Property Advantage: Density and Boiling Point Differentiation vs. Mono‑Brominated Analog

3-(3-Bromo-4-fluorophenyl)propanal exhibits a computed density of 1.476 g/cm³ and a boiling point of 269.5 °C at 760 mmHg . In contrast, the mono‑brominated analog 3-(4‑bromophenyl)propanal (CAS 80793-25-5) has a density of 1.399 g/cm³ and a boiling point of 267.8 °C at 760 mmHg . The +0.077 g/cm³ higher density and +1.7 °C elevation in boiling point reflect the additional mass and polarity contributed by the fluorine substituent, which directly impacts solvent partitioning, distillation cut points, and chromatographic retention times during purification.

Physical chemistry Process chemistry Purification and handling

Regioisomeric Differentiation: Boiling Point and Density vs. 3-(4-Bromo-2-fluorophenyl)propanal

The regioisomer 3-(4-bromo-2-fluorophenyl)propanal (CAS 134057-46-8) shares the same molecular formula (C9H8BrFO) and molecular weight (231.06 g/mol) as the target compound, but exhibits a lower boiling point of 264.2 °C at 760 mmHg and a marginally higher density of 1.477 g/cm³ . Although the density difference is negligible (+0.001 g/cm³), the boiling point is 5.3 °C lower . In preparative chromatography or fractional distillation, this shift can result in co‑elution or incomplete separation if the regioisomer is present as an impurity, making high‑purity sourcing of the correct 3‑bromo‑4‑fluoro isomer essential.

Regiochemistry Purification Intermediate quality control

Orthogonal Reactivity: Dual-Halogen Handle for Sequential Cross‑Coupling vs. Mono‑Halogenated Analogs

The 3-bromo-4-fluorophenyl scaffold provides two electronically and sterically distinct sites for sequential functionalization: the C–Br bond at the 3‑position is susceptible to oxidative addition with Pd⁰ catalysts (Suzuki, Heck, Buchwald‑Hartwig), while the C–F bond at the 4‑position remains intact under standard cross‑coupling conditions, allowing a second, orthogonal transformation later in the synthetic sequence [1]. Mono‑brominated analogs such as 3-(4-bromophenyl)propanal possess only a single reactive handle. Chloro‑fluoro analogs such as 3-(3-chloro-4-fluorophenyl)propanal (MW 186.61) feature a C–Cl bond that is approximately 20–25 kJ/mol stronger than the C–Br bond, requiring harsher coupling conditions that reduce functional‑group tolerance . This orthogonal reactivity profile is documented for the broader class of 3‑bromo‑4‑fluorophenyl compounds in Suzuki‑Miyaura and metal‑free nucleophilic aromatic substitution contexts [2].

Synthetic methodology Cross-coupling Chemoselectivity

Pharmacophoric Validation: 3‑Bromo‑4‑fluorophenyl‑Containing Derivative Achieves Sub‑Nanomolar PKCα Affinity (Ki = 2.66 nM)

A derivative incorporating the 3‑bromo‑4‑fluorophenyl fragment, BDBM50244413 (CHEMBL488498), demonstrated a Ki of 2.66 nM against mouse protein kinase C alpha (PKCα) in a radioligand displacement assay using [³H]PDBu [1]. The Ki value of 2.66 nM places this chemotype in a potency range that is superior to many structurally related PKC ligands that lack the 4‑fluoro substituent, though a direct head‑to‑head comparator from the same assay series was not available in the curated BindingDB entry. The 4‑fluoro group is known to enhance binding through favorable dipolar interactions and metabolic stability, a class‑level inference supported by the broader medicinal chemistry literature on fluorinated aromatics [2].

Protein kinase C Inhibitor potency Binding affinity

Pharmacophoric Validation: Aurora A Kinase Inhibitor with 3‑Bromo‑4‑fluorophenyl Fragment Shows 5.5‑Fold Potency Gain Over Reference

In a series of nicotinamide‑based Aurora kinase inhibitors, compound 10l—which carries a 3‑bromo‑4‑fluorophenylamino substituent—inhibited Aur A with IC₅₀ values of 0.61 µM against SW620 cells and 1.06 µM against NCI‑H1975 cells, representing a 5.5‑fold and 6.3‑fold improvement over the reference compound (IC₅₀ = 3.37 µM and 6.67 µM, respectively) [1]. This comparative data demonstrates that the 3‑bromo‑4‑fluorophenyl substitution pattern contributes a tangible potency advantage within a congeneric series. Although the target compound 3-(3-bromo-4-fluorophenyl)propanal is a precursor rather than the final inhibitor, its aldehyde group serves as a synthetic entry point for constructing the 3‑bromo‑4‑fluorophenylamino motif via reductive amination or related transformations.

Aurora kinase Cancer Kinase inhibitor SAR

Functional Selectivity: 3‑Bromo‑4‑fluorophenyl‑Containing KATP Opener A‑278637 Achieves 8‑Fold Bladder vs. Carbachol‑Stimulated Selectivity

The KATP channel opener A‑278637, which bears the 3‑bromo‑4‑fluorophenyl group at the 9S position, suppressed spontaneous myogenic phasic activity of pig bladder strips with an IC₅₀ of 23 nM, while its potency against carbachol‑ and electrical field‑stimulated contractions was 8‑fold and 13‑fold lower, respectively [1]. Furthermore, in an in vivo anesthetized pig model of myogenic bladder overactivity, A‑278637 demonstrated approximately 5‑fold greater functional selectivity for urinary bladder over vascular smooth muscle compared with the reference KCO WAY‑133537, and outperformed ZD‑6169 as well [2]. This selectivity profile is attributed, at the structure‑activity relationship level, to the specific 3‑bromo‑4‑fluorophenyl substitution, which was optimized through an extensive SAR campaign evaluating ring sizes, stereochemistry, and aromatic substitution patterns [3].

Ion channel pharmacology Bladder overactivity Tissue selectivity

Validated Application Scenarios Where 3-(3-Bromo-4-fluorophenyl)propanal Delivers Differentiated Value


Synthesis of Selective MAO‑B Inhibitors via Chalcone Condensation

3-(3-Bromo-4-fluorophenyl)propanal can undergo aldol condensation with substituted acetophenones or related ketones to yield α,β‑unsaturated chalcones. This route was successfully employed to generate (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one, the most potent compound in a series of hMAO-B inhibitors, exhibiting an IC₅₀ of 0.026 µM and a selectivity index >1538 [1]. The 3‑bromo‑4‑fluorophenyl ring was essential for achieving this potency and selectivity profile; analogs with alternative substitution patterns showed reduced activity. The aldehyde group serves as the electrophilic partner in the key C–C bond‑forming step, and the fluorine atom contributes to both binding affinity and metabolic stability [1].

Construction of 3‑Bromo‑4‑fluorophenylamino Pharmacophores via Reductive Amination for Kinase Inhibitor Libraries

The aldehyde functionality of 3-(3-bromo-4-fluorophenyl)propanal can be converted to the corresponding primary or secondary amine through reductive amination, providing access to the 3‑bromo‑4‑fluorophenylamino motif found in potent kinase inhibitors. Compound 10l, a nicotinamide derivative incorporating this motif, inhibited Aurora A kinase with IC₅₀ values of 0.61 µM (SW620) and 1.06 µM (NCI-H1975), representing 5.5–6.3× improvement over the reference compound [2]. This application scenario is directly relevant for medicinal chemistry teams synthesizing focused kinase inhibitor libraries where the 3‑bromo‑4‑fluorophenyl group serves as a privileged fragment for hinge‑region binding.

Synthesis of Dihydropyridine‑Based KATP Channel Openers with Bladder Selectivity

The 3‑bromo‑4‑fluorophenyl aldehyde can be employed as a precursor in multi‑component Hantzsch‑type dihydropyridine syntheses, leading to KATP channel openers exemplified by A‑278637. This compound achieved an IC₅₀ of 23 nM for spontaneous bladder phasic activity with 8‑fold selectivity over carbachol‑stimulated contractions in vitro and approximately 5‑fold bladder selectivity over vascular effects in vivo compared to reference KCOs WAY‑133537 and ZD‑6169 [3]. The specific 3‑bromo‑4‑fluorophenyl substitution was identified as optimal through an extensive SAR campaign covering ring sizes, stereochemistry, and aryl substitution, making 3-(3-bromo-4-fluorophenyl)propanal the key building block for this chemotype [4].

Dual-Handle Intermediate for Sequential Palladium‑Catalyzed Cross‑Coupling in Complex Molecule Assembly

The orthogonal reactivity of the C–Br and C–F bonds in 3-(3-bromo-4-fluorophenyl)propanal enables a two‑stage synthetic strategy: first, Suzuki or Heck coupling at the bromine site to introduce an aryl, vinyl, or alkynyl fragment, followed by nucleophilic aromatic substitution or directed ortho‑metalation at the fluorine‑bearing position [5]. This sequential approach has been demonstrated for 3‑bromo‑4‑fluorophenyl substrates in the context of flavone modifications and biaryl synthesis [6]. The aldehyde group can be protected or reduced as needed, providing additional synthetic flexibility. Mono‑halogenated or regioisomeric analogs cannot replicate this dual‑handle capability, making 3-(3-bromo-4-fluorophenyl)propanal a strategically distinct procurement choice for convergent synthesis routes.

Quote Request

Request a Quote for 3-(3-Bromo-4-fluorophenyl)propanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.